Boldenone Cypionate

Pharmacokinetics Ester Prodrugs Drug Delivery

Researchers using short-acting boldenone esters often encounter experimental variability from fluctuating plasma levels. Boldenone Cypionate solves this with a cyclopentylpropionate ester that extends the half-life to weeks, enabling stable, sustained exposure in long-term pharmacokinetic and pharmacodynamic models. - Sustained release reduces dosing frequency, minimizing animal handling stress and plasma concentration fluctuations. - Distinct crystallographic structure and solubility profile (DMF, DMSO, Ethanol) make it an ideal analytical reference standard for LC-MS/GC-MS method development and forensic toxicology. - High purity (≥98%) ensures reproducibility across anti-doping, receptor binding, and prodrug activation studies.

Molecular Formula C27H38O3
Molecular Weight 410.6 g/mol
CAS No. 106505-90-2
Cat. No. B593118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoldenone Cypionate
CAS106505-90-2
Synonyms17β-hydroxy-androsta-1,4-dien-3-one cyclopentanepropionate
Molecular FormulaC27H38O3
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=CC35C
InChIInChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h13,15,17-18,21-24H,3-12,14,16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1
InChIKeyQPMSXPMLTYTHGM-ZLQWOROUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Boldenone Cypionate Overview


Boldenone Cypionate is a synthetic, 17β-esterified derivative of boldenone (androsta-1,4-dien-17β-ol-3-one), an anabolic-androgenic steroid (AAS) originally developed for veterinary use [1]. The covalent attachment of the cyclopentylpropionate (cypionate) ester to the 17β-hydroxyl group of the boldenone base serves to modulate the compound's lipophilicity and, consequently, its release kinetics from intramuscular depots, converting a short-acting steroid into a long-acting prodrug. This modification is critical for research applications that require sustained, stable plasma concentrations without the need for frequent administration, distinguishing it from its unesterified parent compound and short-chain ester analogs [1].

Boldenone Ester Substitution Risks


The assumption that all boldenone esters are functionally equivalent is scientifically invalid. The ester moiety is not merely a solubility-enhancing handle; it dictates the compound's in vivo half-life, tissue distribution, and the rate at which the active boldenone base is liberated . Direct head-to-head crystallographic studies reveal that the cyclopentylpropionate group in boldenone cypionate induces distinct intermolecular interactions and lattice energies compared to the acetate, propionate, or undecylenate esters [1]. These structural differences at the molecular level translate directly into divergent physicochemical properties, including solubility profiles, and critically, the duration of action—with cypionate exhibiting a half-life measured in weeks, in stark contrast to the hours-long half-life of the unesterified base [2]. For researchers, substituting boldenone cypionate with another ester would fundamentally alter the experimental model by introducing an uncontrolled variable in drug release kinetics and systemic exposure, thus jeopardizing the reproducibility and interpretability of pharmacodynamic or pharmacokinetic studies.

Boldenone Cypionate: Comparative Evidence


Extended Elimination Half-Life vs. Base

The primary differentiation of boldenone cypionate lies in its pharmacokinetic profile. The esterification with cyclopentylpropionic acid creates a lipophilic depot after intramuscular injection, dramatically prolonging the release of the active boldenone base. While the half-life of unesterified boldenone base is on the order of hours, the cypionate ester extends the half-life to several weeks [1]. This allows for less frequent dosing in experimental models to maintain steady-state drug concentrations.

Pharmacokinetics Ester Prodrugs Drug Delivery

Crystal Structure and Lattice Energy

A direct comparative X-ray crystallography study by Turza et al. (2019) analyzed the single-crystal structures of boldenone base, acetate, propionate, cypionate, and a polymorph of acetate. The cypionate ester was found to adopt a distinct molecular conformation and packing arrangement compared to the shorter-chain esters [1]. Critically, the calculated total lattice energy for boldenone cypionate differs from that of the other esters, indicating different solid-state stability and potentially affecting bulk powder properties such as dissolution rate and hygroscopicity [1].

Solid-State Chemistry X-ray Crystallography Polymorphism

Intermolecular C–H···O Interactions

The crystallographic study by Turza et al. (2019) also provides quantitative fingerprint plots of intermolecular contacts. For boldenone cypionate, the O···H/H···O contacts, which represent potential hydrogen bonding, exhibit a distinct pattern and contribution to the overall Hirshfeld surface compared to the acetate and propionate esters [1]. Specifically, the C–H···O interactions in boldenone cypionate are unique, occurring between the carbonyl oxygen of the ester and specific carbon atoms on the cyclopentane ring, with a reported interaction distance of di+de ~2.25 Å for one specific contact [2]. This is a direct, measurable difference in molecular interaction geometry.

Hirshfeld Surface Analysis Supramolecular Chemistry Crystal Engineering

Solubility in Common Research Solvents

For researchers requiring accurate in vitro dosing, boldenone cypionate has a well-defined solubility profile in standard organic solvents, as provided by analytical reference standard vendors. The compound demonstrates a solubility of 25 mg/mL in DMF, 5 mg/mL in DMSO, and 15 mg/mL in ethanol . This quantitative solubility data is essential for preparing accurate stock solutions for cell culture or analytical method development and provides a reproducible benchmark for procurement.

Solubility Analytical Chemistry Formulation Development

Anabolic:Androgenic Ratio vs. Nandrolone and Testosterone

Boldenone, as a parent compound, possesses a favorable anabolic-to-androgenic ratio. While direct comparative data for boldenone cypionate are limited, the class-level ratio for boldenone (and its esters) is often cited as 100:50 (Anabolic:Androgenic) in the Hershberger assay [1]. This distinguishes it from nandrolone esters (Decanoate: 125:37) and testosterone esters (100:100), indicating a potentially different side effect profile related to androgenic activity in target tissues [1]. This class-level inference is crucial for researchers selecting an anabolic agent with reduced androgenic potential in their models.

Pharmacodynamics Androgen Receptor Tissue Selectivity

Boldenone Cypionate Applications


Long-Term PK/PD Modeling in Animal Studies

The extended half-life of boldenone cypionate, measured in weeks rather than hours , makes it the preferred boldenone ester for research requiring sustained drug exposure. In long-term animal models, this property enables less frequent dosing, which reduces animal handling stress and minimizes the experimental variability associated with fluctuating plasma concentrations. This directly addresses the differentiation established in Section 3 regarding its superior pharmacokinetic profile compared to the short-acting base [1].

Analytical Reference Standard for Forensics and Anti-Doping

Given its well-defined solubility profile and unique molecular structure confirmed by crystallography [1], boldenone cypionate serves as an essential analytical reference standard. Forensic toxicology and anti-doping laboratories require high-purity standards with documented physicochemical properties to develop and validate liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for detecting boldenone misuse. The compound's distinct molecular interactions, as revealed by X-ray diffraction, also aid in the development of specific and sensitive detection protocols [1].

Androgen Receptor Binding and Transactivation Assays

For studies investigating AR-mediated gene expression, boldenone cypionate provides a valuable tool for understanding the pharmacodynamics of 17β-esterified androgens. While the parent boldenone base is the active ligand, the cypionate ester serves as a controlled prodrug in cell culture systems containing esterase activity, allowing researchers to model the gradual activation of the compound. This is particularly relevant when comparing the class-level anabolic:androgenic ratio of boldenone (100:50) against other anabolic steroids like nandrolone (125:37) or testosterone (100:100) [2].

Veterinary Pharmaceutical Development and Stability

Boldenone cypionate was originally developed for veterinary applications . Consequently, it remains a key compound in the development and quality control of veterinary anabolic steroid formulations. The distinct crystal structure and lattice energy of the cypionate ester [1] are directly relevant to solid-state stability studies, polymorph screening, and the development of long-acting injectable suspensions for large animals. Its defined solubility in DMF, DMSO, and ethanol [2] is also critical for manufacturing process development.

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